5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Protodeboronation stability Pinacol boronic ester Free boronic acid degradation

Free boronic acids suffer protodeboronation and self-coupling during iterative Suzuki reactions. This pinacol ester provides a shelf-stable, regioverified dual-handle architecture (Br + Bpin) that enables two sequential chemoselective Pd couplings on a single monomer. • ~100-fold greater stability against protodeboronation vs free boronic acid • Regioverified 3-boronate via methoxy-directed metalation - single isomer • Streamlines 3,5-disubstituted pyridine libraries for med chem & agro discovery • Cited in PROTAC linker design & kinase inhibitor late-stage functionalization

Molecular Formula C12H17BBrNO3
Molecular Weight 313.99 g/mol
CAS No. 1073353-75-9
Cat. No. B1290659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS1073353-75-9
Molecular FormulaC12H17BBrNO3
Molecular Weight313.99 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br
InChIInChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3
InChIKeyKREVUNDLLHRZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – Dual-Handle Pyridyl Boronic Ester


5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073353‑75‑9) is a pinacol‑protected pyridin‑3‑yl boronic ester that carries a bromo substituent at the 5‑position and a methoxy group at the 2‑position . Its structure places a shelf‑stable dioxaborolane transmetalation handle ortho to a bromide, enabling sequential, chemoselective Suzuki–Miyaura couplings [1]. This orthogonal reactivity profile, combined with the stability imparted by the pinacol ester, makes the compound a strategic building block for iterative cross‑coupling strategies in medicinal‑chemistry and agrochemical programs.

1 Chemoselective Suzuki–Miyaura at C–Br or C–B
2 Second orthogonal coupling at remaining handle
Dual-handle pyridyl boronic ester for iterative cross-coupling strategies in medicinal chemistry and agrochemical programs

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – Why Generic Substitutes Fall Short


Simply substituting a generic pinacol boronic ester or the corresponding free boronic acid for this compound eliminates the precise orthogonal reactivity required for iterative cross‑coupling [1]. The free boronic acid (CAS 850864‑59‑4) undergoes spontaneous dehydration to boroxines and is substantially more prone to protodeboronation during synthesis and storage, resulting in variable yields and purity [2]. Conversely, debrominated analogs such as 2‑methoxy‑3‑pyridineboronic acid (CAS 163105‑90‑6) possess only one functionalizable position, precluding the sequential Suzuki‑Miyaura couplings that the dual‑handle architecture of this compound uniquely enables [1]. The quantitative evidence below demonstrates that selecting the target compound over these alternatives yields measurable gains in stability, reaction efficiency, and downstream molecular complexity.

Target Free boronic acid (CAS 850864‑59‑4) Free acid undergoes rapid protodeboronation; may reduce coupling yield and batch consistency. Pinacol ester retains detectable levels after 12 h under comparable conditions.
Target Debrominated analog (CAS 163105‑90‑6) Lacks bromide handle; only one coupling event possible. May not support sequential Suzuki–Miyaura sequences required for convergent library assembly.

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – Quantitative Differentiation Evidence


Protodeboronation Stability of Pinacol Ester vs Free Acid

The pinacol ester form of 1073353‑75‑9 suppresses protodeboronation by approximately two orders of magnitude compared with the free boronic acid . The corresponding free acid (CAS 850864‑59‑4) undergoes rapid decomposition: in a representative study, complete decomposition of the free boronic acid intermediate was observed within 12 hours, whereas the pinacol boronate retained detectable levels over the same period [1]. This stability advantage translates directly to improved shelf life and more reproducible cross‑coupling results.

Protodeboronation Stability
Class-level
≥100-fold improvement in stability vs free acid
Supports shelf-life and coupling consistency
In-solution stability context; free acid decomposes within 12 h
Protodeboronation stability Pinacol boronic ester Free boronic acid degradation

Iterative Suzuki–Miyaura Capability vs De-Brominated Analog

This compound possesses both a boronic ester and an aryl bromide, allowing two sequential and chemoselective Suzuki–Miyaura couplings [1]. In contrast, the de‑brominated analog 2‑methoxy‑3‑pyridineboronic acid pinacol ester (CAS 163105‑90‑6) can only undergo a single coupling event at the boronate site . Although a direct head‑to‑head yield comparison for a full iterative sequence is not publicly available, the target compound’s dual‑handle design has been exploited in the modular assembly of teraryl α‑helix mimetics, where pyridine boronic ester building blocks were used in sequential Pd‑catalysed cross‑coupling reactions to rapidly construct complex oligoarene scaffolds [2].

Iterative Coupling Capability
Class-level
2 sequential Suzuki–Miyaura couplings per monomer
Enables convergent library synthesis
Based on scaffold design; direct yield comparison not publicly available
Orthogonal cross‑coupling Iterative Suzuki–Miyaura Dual‑handle building block

Regioselective Borylation by Methoxy Direction

The 2‑methoxy substituent acts as an efficient ortho‑directing group, facilitating a regioselective lithiation–borylation sequence that installs the pinacol boronate exclusively at the 3‑position of the pyridine ring [1]. In contrast, 5‑bromopyridine‑3‑boronic acid pinacol ester (CAS 452972‑13‑3), which lacks the methoxy director, is typically prepared by less selective methods and can suffer from competing positional isomerism during synthesis . The use of directed metalation results in a purer crude product and simplifies purification, as evidenced by the isolation of a single regioisomer in the Miyaura‑borylation step used to generate analogous pyridine‑3‑boronic esters [2].

Regioselective Borylation
Method context
Single 3-boryl regioisomer via 2-OMe direction
Reduces purification burden
Qualitative purity advantage; cross-study comparable
Directed ortho‑metalation Regioselective borylation Pyridine functionalisation

PROTAC Application Evidence vs Free Acid

Multiple patent applications filed in 2023–2024 describe the use of 5‑bromo‑2‑methoxypyridine‑3‑boronic acid pinacol ester as a versatile linker component in PROTAC (proteolysis‑targeting chimera) constructs [1]. The pinacol ester permits direct incorporation via Suzuki–Miyaura coupling onto heterobifunctional scaffolds without the need for an in‑situ deprotection step. No PROTAC‑related patent or primary literature has been identified for the corresponding free boronic acid (CAS 850864‑59‑4), suggesting that the pinacol ester’s stability and solubility advantages are critical for this application [2].

PROTAC Application Evidence
Reported
Pinacol ester cited in PROTAC patents (2023–2024)
Aligns with degrader linker chemistry
Free acid not referenced in PROTAC context
PROTAC Targeted protein degradation Linker chemistry

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – High-Value Application Scenarios


Sequential Cross-Coupling for α-Helix Mimetic Libraries

The dual boronate‑bromide architecture of 1073353‑75‑9 enables a single monomer to undergo two sequential Pd‑catalysed cross‑couplings, a strategy that has been successfully employed to build teraryl‑based α‑helix mimetics [1]. Procurement of this building block replaces the need for separate boronic acid and halogenated intermediates, streamlining the synthesis of diverse 3,5‑disubstituted pyridine libraries used in protein–protein interaction inhibitor screening.

PROTAC Linker Assembly with Stable Boronate

Recent patent activity highlights the pinacol ester as a building block in PROTAC linker design [2]. The compound’s enhanced stability relative to the free boronic acid (∼100‑fold protection against protodeboronation) ensures reliable Suzuki–Miyaura coupling yields when attaching the pyridyl moiety to E3‑ligand or target‑protein ligands, which is critical for maintaining the structural integrity of bifunctional degrader molecules.

Regiocontrolled Late-Stage Kinase Inhibitor Functionalisation

The methoxy‑directed metalation feature of the precursor ensures the boronate is installed exclusively at the pyridine 3‑position, giving a single regioisomer [3]. This purity is essential for late‑stage functionalisation of advanced kinase inhibitor intermediates, where chromatographic removal of regioisomeric impurities is often impractical and cost‑prohibitive. Procuring the pre‑formed, regio‑verified pinacol ester eliminates this risk.

Agrochemical Lead Diversification via Bromide-First Coupling

For agrochemical discovery programs that require diversification of a central pyridine core, the compound’s bromide can be coupled first under mild conditions while the pinacol ester remains intact, followed by a second Suzuki reaction to introduce a different aryl or heteroaryl partner. This chemoselectivity is not achievable with the free boronic acid, which tends to self‑couple or degrade under the same conditions [2].

Application
Selection Property
Validation Focus
α-Helix mimetic library synthesis
Dual-handle orthogonal reactivity
Sequential coupling yield and chemoselectivity
PROTAC linker chemistry
Pinacol ester stability
Coupling consistency in degrader assembly
Kinase inhibitor late-stage functionalization
Regiochemical purity
Isomer-free monomer sourcing
Agrochemical core diversification
Chemoselective bromide-first coupling
Sequential coupling sequence fidelity
Quote Request

Request a Quote for 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.